3-(p-Bromophenyl)-1-(5-methyl-2-pyridinyl)succinimide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(p-Bromophenyl)-1-(5-methyl-2-pyridinyl)succinimide is an organic compound that belongs to the class of succinimides Succinimides are known for their diverse applications in medicinal chemistry, particularly as anticonvulsants
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(p-Bromophenyl)-1-(5-methyl-2-pyridinyl)succinimide typically involves the following steps:
Formation of the Succinimide Core: The succinimide core can be synthesized through the condensation of succinic anhydride with an amine.
Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a nucleophilic substitution reaction using a brominated benzene derivative.
Attachment of the Pyridinyl Group: The pyridinyl group can be attached through a coupling reaction, such as a Suzuki or Heck coupling, using a pyridine derivative.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using efficient catalysts, optimizing reaction conditions (temperature, pressure, solvents), and ensuring high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the pyridinyl or bromophenyl groups.
Reduction: Reduction reactions could target the bromophenyl group, potentially converting it to a phenyl group.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea in the presence of a base.
Major Products
Oxidation: Products may include oxidized derivatives of the pyridinyl or bromophenyl groups.
Reduction: Reduced derivatives, such as phenyl-substituted succinimides.
Substitution: Various substituted succinimides depending on the nucleophile used.
Scientific Research Applications
Chemistry
Synthesis of Novel Compounds: Used as an intermediate in the synthesis of more complex organic molecules.
Biology
Biological Probes: May be used as a probe to study biological processes due to its ability to interact with specific biomolecules.
Medicine
Anticonvulsant Activity: Potential use as an anticonvulsant agent, similar to other succinimides.
Drug Development: May serve as a lead compound for the development of new therapeutic agents.
Industry
Material Science:
Mechanism of Action
The mechanism of action of 3-(p-Bromophenyl)-1-(5-methyl-2-pyridinyl)succinimide would depend on its specific application. For example, if used as an anticonvulsant, it may act by modulating ion channels in the nervous system. The bromophenyl and pyridinyl groups could interact with specific molecular targets, influencing their activity and leading to the desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Phenytoin: Another anticonvulsant with a different structure but similar therapeutic effects.
Ethosuximide: A succinimide derivative used as an anticonvulsant.
Carbamazepine: A different class of anticonvulsant with a similar mechanism of action.
Uniqueness
3-(p-Bromophenyl)-1-(5-methyl-2-pyridinyl)succinimide is unique due to the presence of both bromophenyl and pyridinyl groups, which may confer distinct chemical and biological properties compared to other succinimides.
Properties
CAS No. |
110592-53-5 |
---|---|
Molecular Formula |
C16H13BrN2O2 |
Molecular Weight |
345.19 g/mol |
IUPAC Name |
3-(4-bromophenyl)-1-(5-methylpyridin-2-yl)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C16H13BrN2O2/c1-10-2-7-14(18-9-10)19-15(20)8-13(16(19)21)11-3-5-12(17)6-4-11/h2-7,9,13H,8H2,1H3 |
InChI Key |
UHSWUNIAFSDRAK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(C=C1)N2C(=O)CC(C2=O)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.